

# Technical Guide: Properties of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1308511

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## Introduction

**Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** is a small molecule of significant interest in the field of medicinal chemistry, particularly in the development of therapies for genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activity, with a focus on its role as a translational readthrough-inducing drug (TRID).

## Physicochemical Properties

The known physicochemical properties of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** are summarized in the table below. This data is crucial for its handling, formulation, and interpretation in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	218.21 g/mol	[1]
Melting Point	50-52 °C	[1]
Boiling Point	342.9 °C at 760 mmHg	N/A
Density	1.223 g/cm <sup>3</sup>	N/A
Refractive Index	1.537	N/A
Solubility	Soluble in ethanol.	[1]

## Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.22	d	7.2	2H	Aromatic protons
7.64	t	7.4	1H	Aromatic proton
7.55	t	7.4	2H	Aromatic protons
4.55	q	7.1	2H	-CH <sub>2</sub> -
1.47	t	7.1	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference:[1]

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
1720	C=O stretching

Reference:[1]

## High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	219.0691	219.0699

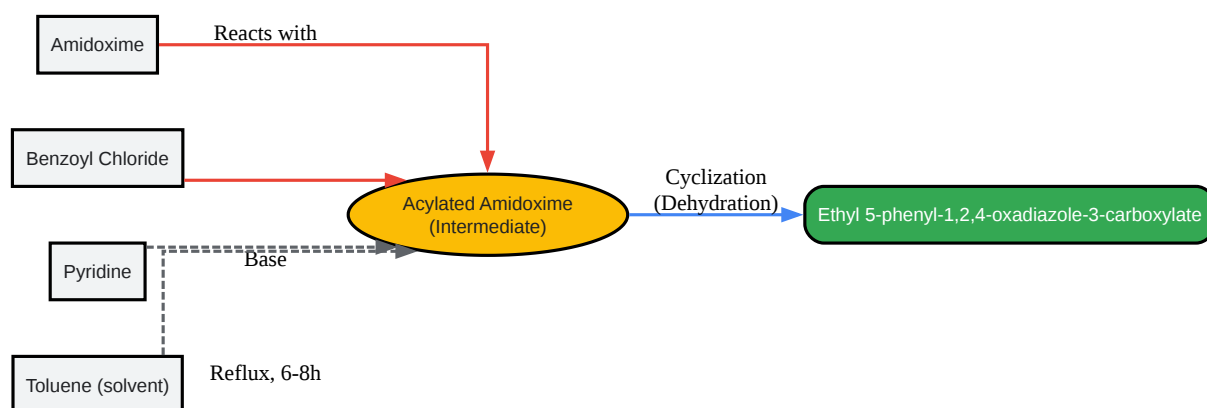
Reference:[1]

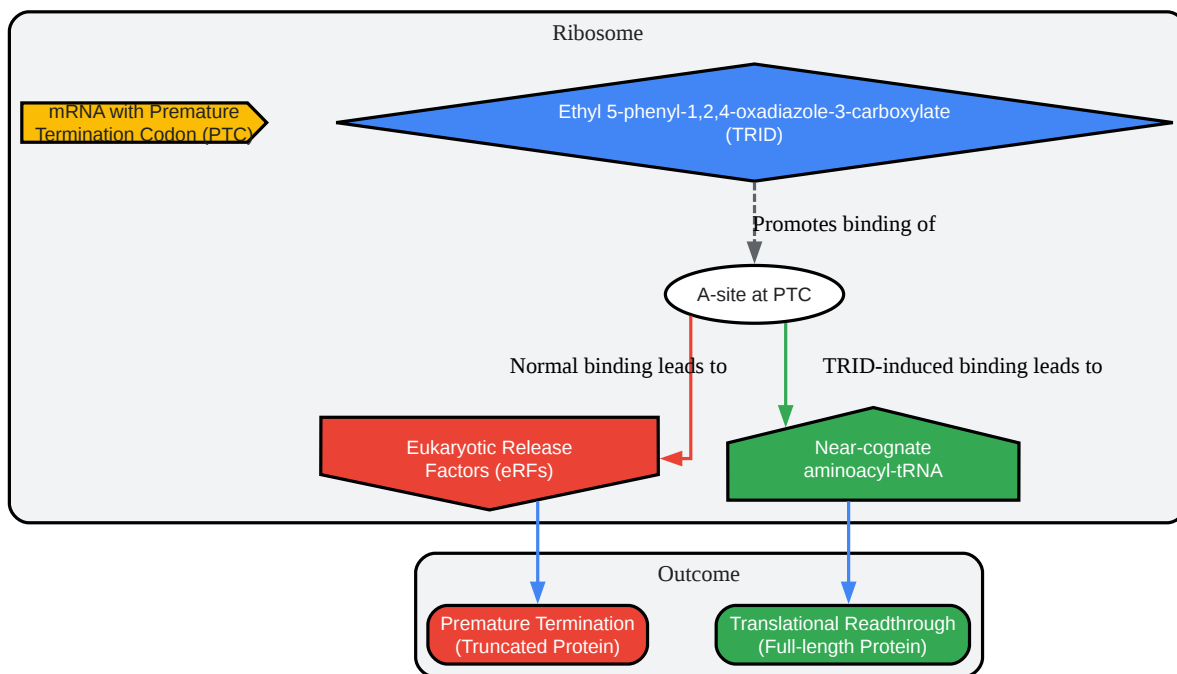
## Synthesis

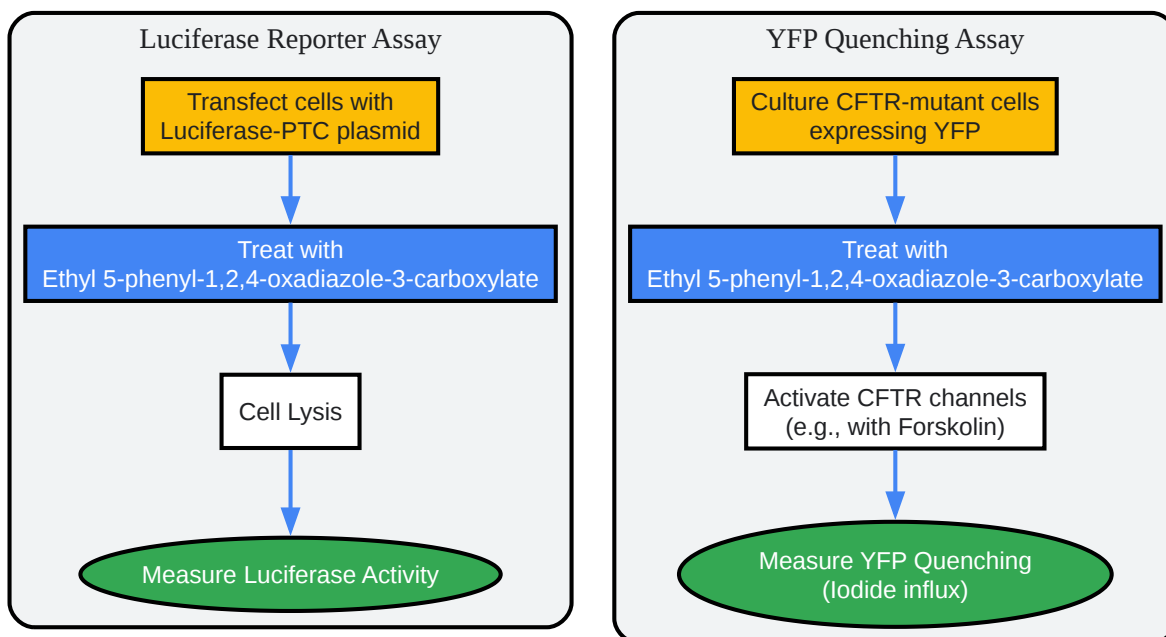
**Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** is synthesized via a classic amidoxime route.  
[1]

## Experimental Protocol: Synthesis of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

- **Reaction Setup:** In a 250 mL round-bottomed flask, dissolve 0.3 g of the starting amidoxime in 50 mL of toluene.[1]
- **Reagent Addition:** Add 1.2 equivalents of benzoyl chloride and 1.2 equivalents of pyridine to the reaction mixture.[1]
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[1]
- **Work-up:** After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate.[1]
- **Purification:** Purify the crude product from the combined organic extracts by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]
- **Crystallization:** Further purify the obtained product by crystallization from ethanol.[1]







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## References

- 1. mdpi.com [mdpi.com]
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